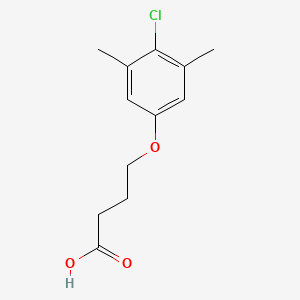

4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid

Description

4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid is a synthetic chlorinated phenoxyalkanoic acid derivative. Structurally, it consists of a butanoic acid chain (C4) linked to a substituted phenyl ring bearing a chlorine atom at the 4-position and methyl groups at the 3- and 5-positions.

This compound is primarily utilized in scientific research as a catalyst in organic synthesis and a reagent for biochemical and physiological studies . Its proposed mechanism of action involves acting as a proton acceptor, though detailed molecular interactions remain under investigation . Unlike natural auxins (e.g., indole-3-acetic acid, IAA), it belongs to the synthetic phenoxyalkanoic acid family, sharing functional similarities with herbicidal agents like 2,4-dichlorophenoxyacetic acid (2,4-D) but differing in substitution patterns and applications .

Properties

IUPAC Name |

4-(4-chloro-3,5-dimethylphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-8-6-10(7-9(2)12(8)13)16-5-3-4-11(14)15/h6-7H,3-5H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIQQNPRQQDZTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid typically involves the reaction of 4-chloro-3,5-dimethylphenol with butanoic acid derivatives under specific conditions. One common method includes the use of an esterification reaction where the phenol is reacted with butanoic acid in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid and related compounds:

Key Comparative Analysis

Chain Length and Physicochemical Properties

- Butanoic vs. Acetic Acid Derivatives: The butanoic acid chain in 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid increases lipophilicity compared to its acetic acid analog (C₁₀H₁₁ClO₃, molar mass 214.64 g/mol). This may enhance membrane permeability but reduce aqueous solubility, influencing its utility in biological systems .

Mechanistic Insights

- While 2,4-D and other auxin agonists directly interact with TIR1/AFB auxin receptors, the mechanism of 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid is less defined. Its proposed proton-accepting capability may involve pH modulation or indirect enzyme interactions .

Biological Activity

4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid is a synthetic compound that has garnered attention in various fields, particularly in biology and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid is , with a molecular weight of approximately 242.7 g/mol. The compound features a butanoic acid backbone linked to a 4-chloro-3,5-dimethylphenoxy group. The presence of chlorine and methyl substituents on the aromatic ring significantly influences its biological activity by potentially modulating interactions with biological targets.

Biological Activity Overview

Research indicates that 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties, making it a candidate for further exploration in medicinal chemistry .

- Plant Growth Regulation : The compound has been studied for its role in plant growth regulation, particularly its interaction with auxin pathways. It may influence plant hormone signaling, which could lead to applications in agriculture as a herbicide or growth regulator.

- Anti-inflammatory and Analgesic Effects : There is emerging evidence suggesting potential anti-inflammatory and analgesic properties. However, further research is necessary to confirm these effects in vivo.

The mechanism of action of 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid involves its interaction with specific molecular targets:

- Enzyme Interaction : The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can participate in ionic interactions .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits antimicrobial properties | |

| Plant Growth Regulation | Influences auxin pathways | |

| Anti-inflammatory | Potential analgesic effects |

Case Study: Plant Growth Regulation

A study conducted on the effects of 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid on plant growth demonstrated significant alterations in growth patterns when applied to various plant species. The results indicated enhanced growth in treated plants compared to controls, suggesting a role in promoting auxin-like activity. Further investigation into the specific pathways involved is ongoing.

Comparison with Similar Compounds

Comparative studies with similar compounds have highlighted unique aspects of 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid:

| Compound | Activity Type | Unique Features |

|---|---|---|

| 2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid | Antimicrobial | Similar structure but different activity profile |

| 2-(4-Bromo-3,5-dimethylphenoxy)butanoic acid | Plant growth regulation | Bromine substitution alters activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.